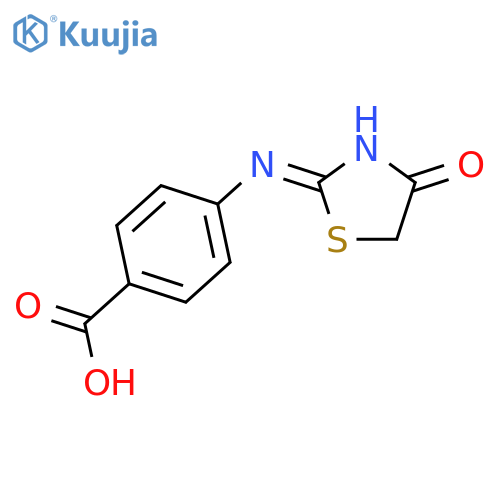Cas no 82365-56-8 (4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)

82365-56-8 structure
商品名:4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid
CAS番号:82365-56-8
MF:C10H8N2O3S
メガワット:236.247120857239
MDL:MFCD07414185
CID:2114109
PubChem ID:135454680
4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]Benzoic acid
- 4-(4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid
- 4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid
- 4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid
- SR-01000488875
- 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzoic acid
- STK346900
- EN300-383385
- CS-0348954
- AKOS000268049
- SCHEMBL13931548
- DA-21836
- Cambridge id 6776460
- 82365-56-8
- 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- SR-01000488875-1
- AKOS030240123
- 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- AKOS005166263
- SDCCGMLS-0065091.P001
- STK070559
- CCG-344577
- 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid
- AKOS000312915
-
- MDL: MFCD07414185
- インチ: InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
- InChIKey: REVPDQKARBLVRT-UHFFFAOYSA-N
- ほほえんだ: O=C1CSC(N1)=NC2=CC=C(C(O)=O)C=C2
計算された属性
- せいみつぶんしりょう: 236.02556330Da
- どういたいしつりょう: 236.02556330Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 104Ų
4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230502-0.25g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 0.25g |
$670.0 | 2023-09-15 | ||
| Enamine | EN300-230502-0.1g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 0.1g |
$640.0 | 2023-09-15 | ||
| Enamine | EN300-383385-5.0g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-383385-0.05g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-230502-10.0g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 10.0g |
$3131.0 | 2023-02-21 | ||
| Enamine | EN300-383385-1.0g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-383385-0.1g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 0.1g |
$640.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419624-100mg |
4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid |
82365-56-8 | 98% | 100mg |
¥16127.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419624-500mg |
4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid |
82365-56-8 | 98% | 500mg |
¥18867.00 | 2024-07-28 | |
| Enamine | EN300-230502-0.05g |
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |
82365-56-8 | 0.05g |
$612.0 | 2023-09-15 |
4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
82365-56-8 (4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
